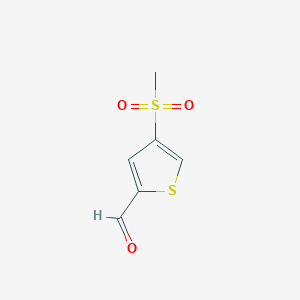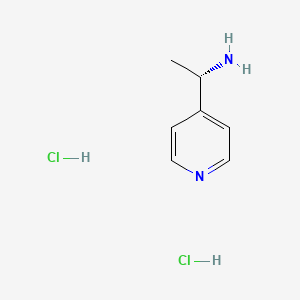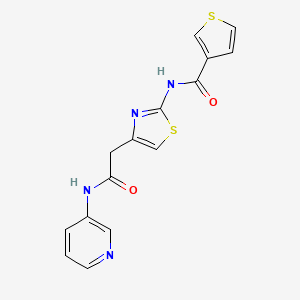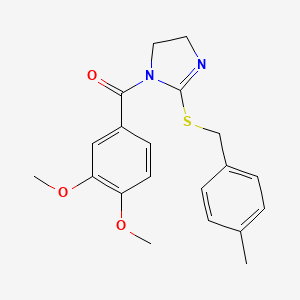![molecular formula C24H15F4N3 B2533384 1-(4-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-42-6](/img/structure/B2533384.png)
1-(4-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound belonging to the pyrazoloquinoline family. These compounds are known for their biological activities and are widely researched for potential applications in various scientific fields, including medicinal chemistry and materials science. The structure of this compound features a unique combination of fluorine and methyl groups, which may contribute to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step processes that start with readily available precursors. One common synthetic route includes:
Preparation of the pyrazole ring by cyclization of suitable hydrazine derivatives with diketone intermediates.
Introduction of the fluorine and trifluoromethyl groups via selective fluorination reactions.
Formation of the quinoline ring system by coupling pyrazole intermediates with suitable aromatic compounds under specific conditions (e.g., palladium-catalyzed coupling reactions).
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions for large-scale synthesis. This includes using continuous flow reactors for better control over reaction parameters, employing efficient catalysts, and implementing purification techniques like crystallization and chromatography to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized under specific conditions to form quinolone derivatives.
Reduction: : It may undergo reduction reactions to modify specific functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly at positions where halogen atoms or methyl groups are present.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions may involve the use of strong bases or acids, along with suitable catalysts.
Major Products Formed
Depending on the reaction type, the major products could include modified pyrazoloquinoline derivatives with altered functional groups, enhancing their reactivity or biological activity.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline has diverse applications in scientific research, including:
Chemistry: : Used as a building block for synthesizing novel compounds with potential biological activities.
Biology: : Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for therapeutic applications, particularly in targeting specific diseases such as cancer or neurological disorders.
Industry: : Utilized in the development of materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions may disrupt normal biological pathways, leading to therapeutic effects. For instance, it may inhibit the activity of certain enzymes involved in disease progression, or modulate receptor activity to alter cell signaling pathways.
Comparaison Avec Des Composés Similaires
Uniqueness
1-(4-Fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline stands out due to its unique combination of fluorine and methyl groups, which impart distinct chemical properties such as increased lipophilicity and stability.
List of Similar Compounds
1-(4-Fluorophenyl)-3-(4-methylphenyl)pyrazole
1-(4-Methylphenyl)-3-(trifluoromethyl)pyrazoloquinoline
1-(4-Fluorophenyl)-3-(trifluoromethyl)pyrazoloquinoline
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F4N3/c1-14-2-4-15(5-3-14)22-20-13-29-21-12-16(24(26,27)28)6-11-19(21)23(20)31(30-22)18-9-7-17(25)8-10-18/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPRKRKNTDSVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2533303.png)

![C-(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-methylamine](/img/structure/B2533306.png)

![1-{4-[(1R)-1-hydroxyethyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2533310.png)
![ethyl 4-{2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2533311.png)
![(2Z)-2-[(2-methoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2533312.png)


![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-methyl}benzenol](/img/structure/B2533317.png)
![N-(4-fluorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2533321.png)
![3,4-dimethoxy-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzamide](/img/structure/B2533323.png)
![Methyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2533324.png)
